5H-benzocycloheptene
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Overview
Description
5H-benzocycloheptene is a benzocycloheptene.
Scientific Research Applications
Photochemical Reactions
Kobayashi et al. (1983) studied the photochemical reaction of 5-cyano-5H-benzocycloheptene in various solvents, revealing complex solvent effects and a conformational equilibrium between exo- and endo-forms. This research contributes to understanding the photochemistry of benzocycloheptenes (Kobayashi, Takatoku, Kato, & Miwa, 1983).
Conformational Analysis
In 1979, Kamada and Yamamoto analyzed the 1H-NMR spectra of 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene and its derivatives to study conformational properties, which are crucial in chemical synthesis and understanding molecular interactions (Kamada & Yamamoto, 1979).
Synthetic Chemistry
Konda, Reguri, and Kagg (2014) explored synthetic applications of benzocycloheptene-5-one derivatives, emphasizing their potential in pharmaceutical and biological contexts (Konda, Reguri, & Kagg, 2014).
Bacterial Metabolism
Boyd et al. (1990) studied the bacterial metabolism of 6,7-dihydro-5H-benzocycloheptene by Pseudomonas putida, revealing the synthesis and stereochemistry of its metabolites. This research is significant in environmental chemistry and biodegradation studies (Boyd et al., 1990).
Estrogen Receptor Binding
McCague et al. (1986) synthesized a compound related to 5H-benzocycloheptene and studied its binding to estrogen receptors, contributing to medical chemistry and drug design (McCague, Kuroda, Leclercq, & Stoessel, 1986).
Anticancer Agent Synthesis
Behbehani et al. (2020) developed a methodology for synthesizing benzocyclohepten derivatives with potential as anticancer agents, showcasing the compound's relevance in pharmaceutical research (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
properties
CAS RN |
264-09-5 |
---|---|
Product Name |
5H-benzocycloheptene |
Molecular Formula |
C11H10 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
9H-benzo[7]annulene |
InChI |
InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h1-6,8-9H,7H2 |
InChI Key |
XHVULKQHRQZNMW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC2=CC=CC=C21 |
Canonical SMILES |
C1C=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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